molecular formula C14H18N2O2 B1682719 Sunifiram CAS No. 314728-85-3

Sunifiram

Cat. No.: B1682719
CAS No.: 314728-85-3
M. Wt: 246.30 g/mol
InChI Key: DGOWDUFJCINDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sunifiram, also known as DM-235, is a synthetic molecule belonging to the family of piperazines. It is a relatively new nootropic compound that has gained attention for its potential cognitive-enhancing properties. This compound is structurally similar to racetam nootropics but is significantly more potent, being approximately 1,000 times stronger than piracetam . It was first synthesized in 2000 by scientists at the University of Firenze in Italy .

Safety and Hazards

Sunifiram is considered an experimental drug and has not been approved for any use in human or veterinary medicine . No toxicity threshold or serious side effects have been identified, but there have been no documented studies or clinical trials involving humans to date . Animal studies indicated no toxicity, even at high doses .

Future Directions

Sunifiram is a recent addition to the racetam family and holds promise as a cognitive enhancer . It is yet to be approved anywhere in the world . With research and trials ongoing and growing, its use will likely increase . Further studies investigating this compound-associated social, psychological, and biological outcomes are urgently needed .

Biochemical Analysis

Biochemical Properties

Sunifiram is an AMPAkine drug, acting via AMPA receptors, and exerts anti-amnesiac properties . It interacts with enzymes and proteins involved in glutaminergic neurotransmission . This compound enhances NMDA-dependent signaling via an increase in PKCα phosphorylation .

Cellular Effects

This compound influences cell function by enhancing neuronal signaling up to 1,000nM due to an increase in AMPA receptor phosphorylation . It also impacts cell signaling pathways and gene expression related to cognitive abilities .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It facilitates the release of acetylcholine, the neurotransmitter most closely associated with cognitive ability .

Temporal Effects in Laboratory Settings

This compound’s effects over time in laboratory settings have been observed in in vivo studies with oral intake of 0.01-1mg/kg for 7-12 days . Information on the product’s stability, degradation, and long-term effects on cellular function is currently under research.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies on rats showed that this compound enhanced performance in learning tasks and even reversed chemically-induced amnesia . No toxicity threshold or serious side effects have been identified, even at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to cognition enhancement. It interacts with enzymes or cofactors involved in glutaminergic neurotransmission . The effects on metabolic flux or metabolite levels are currently under research.

Transport and Distribution

It’s hypothesized that it may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently under research. It’s hypothesized that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

Sunifiram undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the condensation amidation reaction is N-benzoylpiperazine, an important intermediate in the synthesis of this compound .

Comparison with Similar Compounds

Sunifiram is structurally similar to other nootropic compounds such as:

This compound’s uniqueness lies in its high potency and its ability to enhance cognitive function through multiple pathways, making it a promising candidate for further research and development.

Properties

IUPAC Name

1-(4-benzoylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-13(17)15-8-10-16(11-9-15)14(18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOWDUFJCINDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400996
Record name Sunifiram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314728-85-3
Record name 1-(4-Benzoyl-1-piperazinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314728-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sunifiram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314728853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sunifiram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUNIFIRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66924E735K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sunifiram
Reactant of Route 2
Reactant of Route 2
Sunifiram
Reactant of Route 3
Reactant of Route 3
Sunifiram
Reactant of Route 4
Reactant of Route 4
Sunifiram
Reactant of Route 5
Reactant of Route 5
Sunifiram
Reactant of Route 6
Reactant of Route 6
Sunifiram

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.